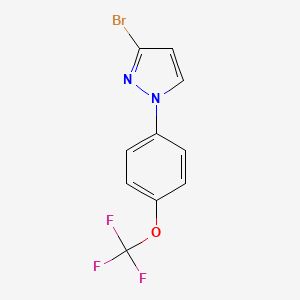

3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole

Description

3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring attached to the pyrazole core. The trifluoromethoxy group enhances the compound’s electron-withdrawing properties and metabolic stability, while the bromine atom at the 3-position of the pyrazole ring offers a reactive site for further functionalization via cross-coupling reactions .

For example, bromination of pyrazole intermediates using reagents like N-bromosuccinimide (NBS) is a common strategy .

Properties

IUPAC Name |

3-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2O/c11-9-5-6-16(15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJWWKZGCRMKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole typically involves the reaction of 4-trifluoromethoxyphenylhydrazine with 3-bromo-1-propyn-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Oxidized pyrazole derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction Products: Reduced pyrazole derivatives with hydrogen atoms replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole, exhibit significant anticancer properties. A study demonstrated that certain pyrazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with trifluoromethoxy substitutions showed enhanced activity against breast and lung cancer cell lines .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies revealed that this compound effectively reduced the production of pro-inflammatory cytokines .

Agricultural Applications

Insecticides and Herbicides

this compound has potential applications as an insecticide. Compounds in the pyrazole family have been formulated into biologically effective insecticides targeting various pest species. For example, formulations containing this compound demonstrated efficacy against aphids and other agricultural pests, providing a safer alternative to conventional pesticides .

Fungicides

Research has also explored the use of pyrazole derivatives as fungicides. The compound's ability to disrupt fungal cell membranes makes it a candidate for developing new antifungal agents. Laboratory tests have shown promising results against common agricultural pathogens .

Material Science

Synthesis of Functional Materials

In material science, this compound is utilized in synthesizing functional materials such as polymers and nanocomposites. Its unique chemical structure allows for the incorporation of fluorinated groups, enhancing the thermal stability and mechanical properties of resultant materials .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 5.2 | Induction of apoptosis |

| This compound | Lung Cancer | 6.8 | Cell cycle arrest |

Table 2: Efficacy of this compound as an Insecticide

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) | Observations |

|---|---|---|---|

| Aphids | 100 | 85 | Significant reduction in population |

| Leafhoppers | 150 | 90 | Effective knockdown within 24 hours |

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Pyrazole Derivatives

Key Observations:

Substituent Effects on Reactivity :

- The trifluoromethoxy group in the target compound enhances electrophilic substitution resistance compared to methoxy (-OCH₃) analogs due to stronger electron-withdrawing effects .

- Bromine at the pyrazole 3-position (vs. 4-position in other derivatives) directs cross-coupling reactions (e.g., Suzuki-Miyaura) to specific sites, enabling tailored functionalization .

Spectroscopic Trends :

- ¹H NMR signals for pyrazole protons vary based on substituent electronegativity. For instance, the target compound’s pyrazole-H resonates at δ 8.10, upfield compared to δ 8.20 in the difluoromethyl analog due to decreased electron density .

- Aromatic proton signals in the phenyl ring (δ 7.65–7.45) are deshielded relative to methoxy-substituted derivatives (δ 7.30–6.90), reflecting the electron-withdrawing nature of -OCF₃ .

Biological and Industrial Relevance :

- Compounds with trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups exhibit improved pharmacokinetic profiles, as seen in antimicrobial and anticancer agents .

- Bromine’s presence enhances halogen bonding, critical in crystal engineering and supramolecular chemistry .

Case Studies of Analogous Compounds

- Antimicrobial Activity : A chloro analog, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, demonstrated significant antimicrobial activity, suggesting brominated analogs could exhibit similar or enhanced efficacy .

- Synthetic Flexibility : 3-Bromo-1-(1-(4-methoxyphenyl)ethyl)-1H-pyrazole (36) was synthesized in 62% yield via alkylation, highlighting the feasibility of modifying the N1 position for diversification .

Biological Activity

3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : this compound

- CAS Number : 2203016-53-7

- Molecular Formula : C10H7BrF3N3O

The presence of the bromine atom and trifluoromethoxy group significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with pyrazole derivatives under basic conditions. The general procedure includes:

- Reagents :

- Pyrazole derivative

- 4-Trifluoromethoxyphenyl bromide

- Base (e.g., potassium carbonate)

- Conditions :

- Solvent: Acetone or DMF

- Temperature: Reflux

This method yields high purity and good yields, allowing for further biological testing.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown low minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus .

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| This compound | 0.78–3.125 | Antimicrobial |

| Trifluoromethyl derivatives | < 1 | Highly potent |

Anti-inflammatory Effects

In vivo studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. For example, compounds featuring similar structural motifs have been shown to inhibit pro-inflammatory cytokines in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of halogen substituents, particularly bromine and trifluoromethyl groups, enhances biological activity. The hydrophobic nature of these groups contributes to increased binding affinity to biological targets, which is critical for their antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

-

Antimicrobial Study :

- A study synthesized a series of pyrazoles, including this compound, and tested them against multiple bacterial strains.

- Results indicated a strong correlation between the presence of halogen substituents and increased antibacterial potency.

-

Anti-inflammatory Study :

- A docking study revealed that certain pyrazole derivatives effectively bind to targets involved in inflammatory pathways.

- These compounds exhibited significant reductions in inflammation markers in animal models.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole, and how are intermediates characterized?

The synthesis typically involves cyclization and functionalization steps. For example, a pyrazole core can be formed by reacting hydrazine derivatives with α,β-unsaturated ketones under reflux conditions. Key intermediates, such as 3-bromo-substituted pyrazoles, are often generated via bromination using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and liquid chromatography-mass spectrometry (LC-MS) to confirm structural integrity and purity. For instance, H NMR analysis of pyrazole derivatives typically reveals distinct peaks for aromatic protons (δ 7.0–8.5 ppm) and substituent-specific signals (e.g., trifluoromethoxy groups at δ 4.5–5.0 ppm) .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Spectroscopy : H and C NMR are primary tools for verifying substituent positions and electronic environments. For example, the trifluoromethoxy group () produces characteristic splitting patterns due to coupling with fluorine nuclei .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. Studies on analogous compounds (e.g., 3-(4-bromophenyl)-pyrazole derivatives) reveal dihedral angles between aromatic rings (e.g., 15–25°), influencing electronic conjugation .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood to minimize inhalation risks, as brominated compounds may release toxic vapors .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethoxy group during synthesis?

The trifluoromethoxy group () is sensitive to hydrolysis and requires anhydrous conditions. Key strategies include:

- Protecting groups : Use tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to shield reactive sites during functionalization .

- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)) with ligands like XPhos enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-bromide intermediates .

- Temperature control : Maintain reactions at 80–100°C to balance reactivity and stability, as higher temperatures may degrade .

Q. How do electronic effects of the trifluoromethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

The group is strongly electron-withdrawing, which:

- Activates the pyrazole ring : Enhances electrophilic substitution at the 4- and 5-positions.

- Affects metal-catalyzed reactions : Reduces oxidative addition efficiency in palladium-catalyzed couplings. Counteract this by using electron-rich ligands (e.g., BrettPhos) to stabilize Pd intermediates .

- Alters solubility : Increases hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO) for homogeneous reaction conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC values in enzyme assays) may arise from:

- Impurity profiles : Use HPLC with UV/Vis detection (λ = 254 nm) to verify purity (>95%). Contaminants like unreacted brominated precursors can skew results .

- Assay conditions : Standardize protocols (e.g., pH, temperature, and incubation time). For example, variations in buffer systems (Tris vs. PBS) can alter ligand-receptor binding kinetics .

- Structural analogs : Compare activity with closely related compounds (e.g., 3-Bromo-1-(4-chlorophenyl)-1H-pyrazole) to isolate substituent-specific effects .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Docking studies : Use software like AutoDock Vina to model binding poses in active sites (e.g., carbonic anhydrase IX). The bromine atom often participates in halogen bonding with backbone carbonyls .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The group lowers LUMO energy, enhancing electrophilicity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.